1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate
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Overview
Description
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate is a complex organic compound with the molecular formula C20H29NO3 It is characterized by a piperidine ring, a cyclohexyl group, and a propynyl group attached to a glycolate moiety
Preparation Methods
The synthesis of 1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexyl group. The propynyl group is then introduced through a series of reactions, including alkylation and esterification. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or cyclohexyl groups are replaced by other functional groups.
Hydrolysis: The ester bond in the glycolate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclohexyl and propynyl groups may contribute to the compound’s overall binding affinity and selectivity. Pathways involved in its action include signal transduction and metabolic processes.
Comparison with Similar Compounds
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate can be compared to other compounds with similar structural features, such as:
1-Methyl-4-piperidyl cyclohexylphenylglycolate: This compound has a phenyl group instead of a propynyl group, which may affect its chemical reactivity and biological activity.
Cyclohexaneglycolic acid, alpha-(1-propynyl)-, 1-methyl-4-piperidyl ester: Similar in structure but with different functional groups, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its combination of the piperidine, cyclohexyl, and propynyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
92956-72-4 |
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Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-cyclohexyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C17H27NO3/c1-3-11-17(20,14-7-5-4-6-8-14)16(19)21-15-9-12-18(2)13-10-15/h14-15,20H,4-10,12-13H2,1-2H3 |
InChI Key |
KYEFWBWWXAMWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1CCCCC1)(C(=O)OC2CCN(CC2)C)O |
Origin of Product |
United States |
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